molecular formula C16H13ClF3N3O3 B2888338 methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate CAS No. 337924-87-5

methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate

Cat. No. B2888338
CAS RN: 337924-87-5
M. Wt: 387.74
InChI Key: LCDVMHPKKQTXTE-AFPJDJCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one CH group replaced by a nitrogen atom . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 . The presence of the trifluoromethyl group can greatly influence the physical and chemical properties of the compounds .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the pyridine ring and the trifluoromethyl group. The pyridine ring is planar, and the trifluoromethyl group is known to be a strong electron-withdrawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring and the trifluoromethyl group. For example, trifluoromethyl groups are known to increase the lipophilicity of a compound, which can influence its solubility and reactivity .

Scientific Research Applications

Herbicide Performance

The performance of herbicides like isopropyl N-(3-chlorophenyl)-carbamate and ethyl N,N-dipropylthiocarbamate has been studied in different soil and climatic conditions. These compounds show effective weed control, especially when incorporated with rotary tillers in pre-irrigated soil. Their effectiveness varies based on the method of incorporation, environmental location, and weed type (Jordan et al., 1968).

Anticancer Agents

Compounds like ethyl 6-amino-5-nitro-4-[(2-oxo-2-phenylethyl)amino]pyridine-2-carbamate have shown potent cytotoxicity against cultured cells and significant anticancer activity in animal models. Such compounds accumulate cells at mitosis, contributing to their antimitotic properties (Temple et al., 1982).

Electro-Optic Materials

Derivatives like 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene have been synthesized for applications in nonlinear optics and electro-optics. These materials form layer-by-layer self-assembled superlattices with significant potential in organic electro-optic devices (Facchetti et al., 2003).

Synthesis of Organic Compounds

In organic synthesis, compounds like ethyl 2-methyl-2,3-butadienoate have been used in annulation reactions to synthesize highly functionalized tetrahydropyridines. Such reactions are significant for producing various organic compounds with potential applications in medicinal chemistry and material science (Zhu et al., 2003).

Intermediate in Green Synthesis

Methyl N-phenyl carbamate serves as an intermediate in the green synthesis of products like methylene diphenyl diisocyanate. Mixed oxides derived from hydrotalcite-like precursors have been explored as catalysts for synthesizing such intermediates (Kang et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many trifluoromethylpyridine derivatives are used in the agrochemical industry for the protection of crops from pests .

Future Directions

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . Therefore, the development of new synthesis methods and applications for these compounds is an active area of research .

properties

IUPAC Name

methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O3/c1-9(22-23-15(24)25-2)10-3-5-12(6-4-10)26-14-13(17)7-11(8-21-14)16(18,19)20/h3-8H,1-2H3,(H,23,24)/b22-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDVMHPKKQTXTE-AFPJDJCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.